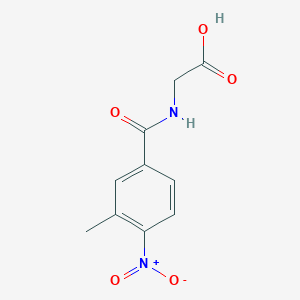

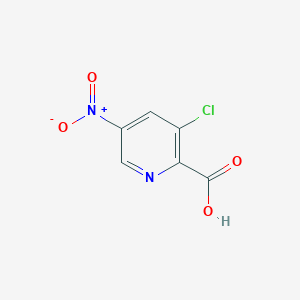

(3-Methyl-4-nitro-benzoylamino)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-3-nitrobenzoyl chloride is a benzoyl chloride derivative . It has been reported to be synthesized from 4-methyl-3-nitrobenzoic acid .

Synthesis Analysis

4-Methyl-3-nitrobenzoyl chloride has been used in the synthesis of various compounds. For instance, it was used in the synthesis of 4-amino-1,5-naphthalenedisulphonate acid monosodium salt, an intermediate employed in the synthesis of a modified suramin molecule . It may also be used in the synthesis of benzophenone derivatives, substituted 3-amino-4-methyl-N-phenylbenzamide, retroamide, and 4-methyl-3-nitro-N-phenylbenzamide .

Molecular Structure Analysis

The molecular formula of 4-Methyl-3-nitrobenzoyl chloride is CH3C6H3(NO2)COCl . Its molecular weight is 199.59 .

Chemical Reactions Analysis

4-Methyl-3-nitrobenzoyl chloride can react with various compounds to form different products. For example, it can react with amines to form amides .

Physical And Chemical Properties Analysis

4-Methyl-3-nitrobenzoyl chloride is a liquid at room temperature . It has a refractive index of 1.581 (lit.) . Its boiling point is 185 °C at 36 mmHg (lit.) , and its melting point is 20-21 °C (lit.) . The density of this compound is 1.37 g/mL at 25 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are employed for the degradation of recalcitrant compounds in the environment, such as pharmaceuticals and personal care products. A study highlights the degradation pathways, kinetics, and by-products of acetaminophen (ACT) using AOPs, indicating the potential application of similar processes to degrade complex organic molecules like "(3-Methyl-4-nitro-benzoylamino)-acetic acid" (Qutob et al., 2022).

Stability and Degradation Pathways

The stability and degradation pathways of chemicals are crucial for understanding their environmental impact and for developing pharmaceutical applications. Research on nitisinone (NTBC), a chemical with similar structural complexity, reveals insights into its stability under various conditions and identifies its degradation products (Barchańska et al., 2019). This information is valuable for predicting the behavior of "(3-Methyl-4-nitro-benzoylamino)-acetic acid" in pharmaceutical formulations or environmental matrices.

Environmental and Health Impacts

The environmental and health impacts of chemical compounds are of paramount importance. Studies on various chemicals, including those structurally related to "(3-Methyl-4-nitro-benzoylamino)-acetic acid," help in understanding their potential toxicological effects and interactions with biological systems. For instance, research on chlorogenic acid (CGA), a widely studied phenolic acid, discusses its antioxidant, anti-inflammatory, and various other health-beneficial properties (Naveed et al., 2018). These studies can inform the safety and application scope of similar compounds.

Eigenschaften

IUPAC Name |

2-[(3-methyl-4-nitrobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-6-4-7(2-3-8(6)12(16)17)10(15)11-5-9(13)14/h2-4H,5H2,1H3,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWUJWRMCMDPTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-4-nitro-benzoylamino)-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)

![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)

![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)

![2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile](/img/structure/B187662.png)

![N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B187668.png)

![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)

![2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187673.png)